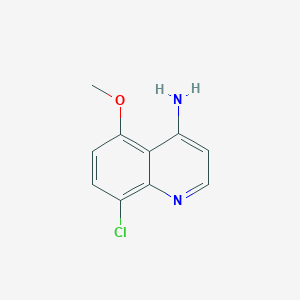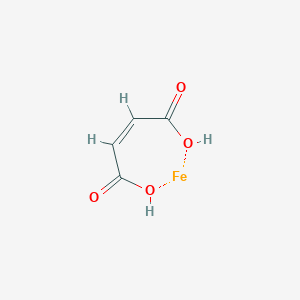
(E)-but-2-enedioic acid;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Iron fumarate can be synthesized through the reaction of fumaric acid with iron salts. One common method involves dissolving fumaric acid in water and then adding an aqueous solution of iron(II) sulfate. The reaction mixture is stirred and heated to facilitate the formation of iron fumarate, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of iron fumarate may involve more efficient and scalable methods. For example, continuous flow reactors can be used to mix fumaric acid and iron salts under controlled conditions, ensuring consistent product quality and yield. Additionally, advanced purification techniques such as crystallization and filtration are employed to obtain high-purity iron fumarate suitable for various applications.
化学反応の分析
Types of Reactions
Iron fumarate undergoes several types of chemical reactions, including:
Oxidation: Iron in the compound can be oxidized from Fe(II) to Fe(III) under certain conditions.
Reduction: The iron center can also be reduced back to Fe(II) from Fe(III).
Substitution: Ligands in the coordination sphere of iron can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like phosphines, amines, and other carboxylates.
Major Products Formed
Oxidation: Oxidation of iron fumarate can lead to the formation of iron(III) fumarate.
Reduction: Reduction reactions typically regenerate iron(II) fumarate.
Substitution: Substitution reactions yield new iron complexes with different ligands, potentially altering the compound’s reactivity and applications.
科学的研究の応用
Iron fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other iron complexes and as a catalyst in various organic reactions.
Biology: Iron fumarate is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: It is explored for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Iron fumarate is used in the production of pigments, coatings, and as a fortifying agent in food products.
作用機序
The mechanism of action of iron fumarate involves its ability to release iron ions in biological systems. These iron ions can participate in various biochemical processes, including oxygen transport, electron transfer, and enzyme catalysis. The fumarate moiety can also play a role in metabolic pathways, such as the citric acid cycle, where it is involved in energy production.
類似化合物との比較
Iron fumarate can be compared with other iron coordination compounds, such as:
Iron citrate: Similar to iron fumarate, iron citrate is used in iron supplementation and has applications in food fortification.
Iron gluconate: Another iron complex used in medicine for treating iron-deficiency anemia.
Iron oxalate: Used in various industrial applications, including as a precursor for synthesizing other iron compounds.
Iron fumarate is unique due to its specific coordination with fumaric acid, which imparts distinct chemical and biological properties. Its stability, solubility, and reactivity make it a valuable compound for various applications.
特性
CAS番号 |
101672-15-5 |
|---|---|
分子式 |
C4H4FeO4 |
分子量 |
171.92 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;iron |
InChI |
InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChIキー |
OOPLWEDSEDELIX-ODZAUARKSA-N |
異性体SMILES |
C(=C\C(=O)O)\C(=O)O.[Fe] |
正規SMILES |
C(=CC(=O)O)C(=O)O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


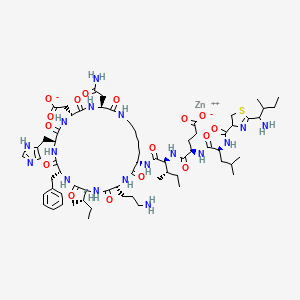
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
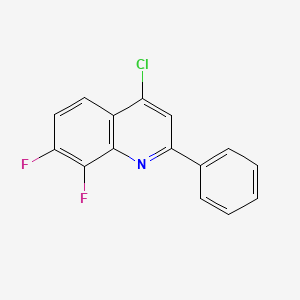

![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
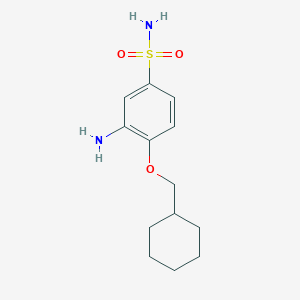
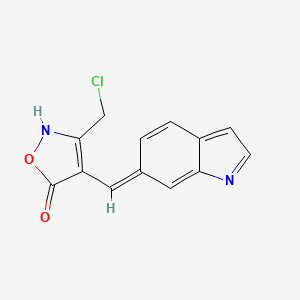
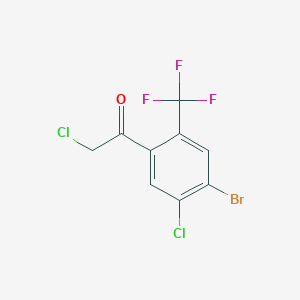
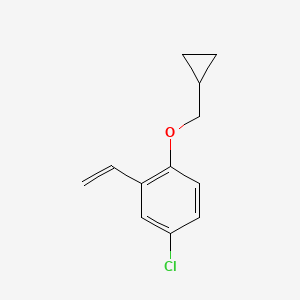
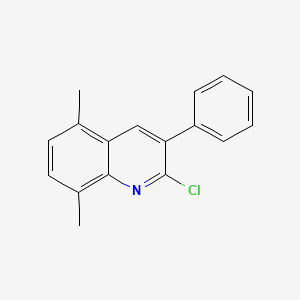
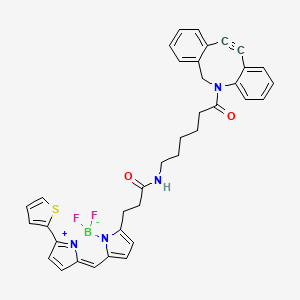
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)

